![molecular formula C₃₅H₃₇NO₅ B1140174 Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside CAS No. 91364-15-7](/img/structure/B1140174.png)
Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside
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Overview
Description
Benzyl 5-amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-α-D-mannofuranoside (BAMF) is a synthetic glycoside compound that has been used in a variety of scientific research applications. BAMF has been found to have a broad range of biochemical and physiological effects, as well as a number of advantages and limitations for laboratory experiments. This article will provide an overview of BAMF, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Biomedicine
This compound serves a pivotal role in the realm of biomedicine . It’s predominantly used as a primary substance in the fabrication of diverse medicinal entities .
Antimicrobial Therapies
The compound exhibits applicability in addressing ailments associated with microbial origins . It could be used in the development of new antimicrobial drugs.
Antiviral Therapies
Similarly, it has potential applications in the treatment of diseases of viral origins . Research is ongoing to explore its effectiveness against various viruses.
Cancer Research
The compound demonstrates immense application in studying several ailments, namely cancer . It could be used in the development of new cancer therapies.
Diabetes Research
It also shows potential in diabetes research . The compound could be used to study the disease and develop new treatments.
Drug Development
Given its role as a primary substance in the fabrication of diverse medicinal entities , it’s likely used in the development of various drugs.
Mechanism of Action
Target of Action
It is known to be widely used in biomedical research, suggesting that it may interact with a variety of molecular targets .
Mode of Action
It is known to operate as an efficacious inhibitor, selectively targeting intricate molecular pathways .
Biochemical Pathways
Its efficacy in studying diverse ailments, including bacterial infections and viral maladies, suggests that it may influence a variety of biochemical pathways .
Pharmacokinetics
It is known to be soluble in chloroform and dichloromethane , which may influence its bioavailability.
Result of Action
Its utilization predominantly lies as a primary substance in the fabrication of diverse medicinal entities , suggesting that it may have a variety of effects at the molecular and cellular level.
Action Environment
It is recommended to be stored at -20° c , indicating that temperature may play a role in maintaining its stability.
properties
IUPAC Name |
(1R)-1-[(3aS,4S,6R,6aS)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-trityloxyethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37NO5/c1-34(2)40-31-30(39-33(32(31)41-34)37-23-25-15-7-3-8-16-25)29(36)24-38-35(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-33H,23-24,36H2,1-2H3/t29-,30-,31+,32+,33+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBAKPKYLDUOFM-ZPZOKNLESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N)OCC6=CC=CC=C6)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O1)[C@H](O[C@@H]2[C@@H](COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N)OCC6=CC=CC=C6)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside | |
CAS RN |
91364-15-7 |
Source
|
Record name | Phenylmethyl 5-amino-5-deoxy-2,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-α-D-mannofuranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91364-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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